molecular formula C8H12Br2O B13222366 2,8-Dibromocyclooctan-1-one

2,8-Dibromocyclooctan-1-one

Cat. No.: B13222366
M. Wt: 283.99 g/mol
InChI Key: LRXMGJWCLZETQE-UHFFFAOYSA-N
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Description

2,8-Dibromocyclooctan-1-one is an organic compound with the molecular formula C8H12Br2O. It is a dibromo derivative of cyclooctanone, characterized by the presence of two bromine atoms at the 2 and 8 positions on the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Dibromocyclooctan-1-one can be synthesized through the bromination of cyclooctanone. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromocyclooctan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,8-Dibromocyclooctan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Dibromocyclooctan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms at the 2 and 8 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dibromocyclooctan-1-one is unique due to its eight-membered ring structure and the specific positioning of the bromine atoms. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C8H12Br2O

Molecular Weight

283.99 g/mol

IUPAC Name

2,8-dibromocyclooctan-1-one

InChI

InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2

InChI Key

LRXMGJWCLZETQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C(CC1)Br)Br

Origin of Product

United States

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